Hexamethonium chloride

Overview

Description

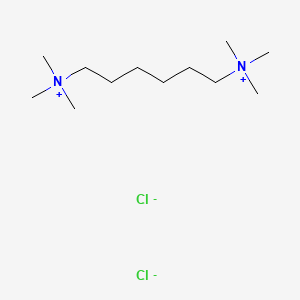

Hexamethonium chloride (C12H30Cl2N2) is a bis-quaternary ammonium compound and a prototypical ganglionic blocker. It selectively inhibits nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, disrupting synaptic transmission between pre- and postganglionic neurons . Clinically, it has been utilized as an antihypertensive agent, particularly in cases where oral hypotensive agents alone are insufficient . Studies demonstrate its efficacy in reducing blood pressure, especially under high-salt dietary conditions, where it significantly lowers mean arterial pressure (MAP) by up to 57% . Its mechanism involves competitive antagonism at nAChRs, preventing depolarization and subsequent sympathetic outflow .

Preparation Methods

| Property | Value |

|---|---|

| CAS Number | 60-25-3 |

| Molecular Formula | |

| Molecular Weight | 236.40 g/mol |

| IUPAC Name | Trimethyl[6-(trimethylazaniumyl)hexyl]azanium dihydroxide |

| SMILES | [OH-].[OH-].CN+(C)CCCCCCN+(C)C |

This structural configuration underpins its synthesis, which typically involves quaternization reactions to introduce the trimethylammonium groups .

Synthetic Routes for this compound

Quaternization of 1,6-Diaminohexane

The most common method involves the alkylation of 1,6-diaminohexane with methyl chloride or methyl bromide. In this two-step process:

-

Primary Amine Quaternization : The primary amines of 1,6-diaminohexane react with excess methyl halide in an alcoholic solvent (e.g., ethanol or methanol) at 60–80°C.

Side reactions, such as over-alkylation or Hoffman elimination, are mitigated by maintaining a slight excess of methyl halide and controlled pH .

-

Chloride Exchange : The intermediate bromide or iodide salt is converted to the chloride form via ion exchange resins or precipitation with silver chloride .

Direct Alkylation of Trimethylamine

An alternative route employs hexamethylene dihalide (e.g., 1,6-dibromohexane) reacting with trimethylamine in aqueous or alcoholic media:

2)6\text{Br} + 2 \, \text{N}(\text{CH}3)3 \rightarrow \text{(CH}3)3\text{N}^+(\text{CH}2)6\text{N}^+(\text{CH}3)3 \cdot 2\text{Br}^-

The product is subsequently subjected to chloride metathesis using potassium chloride or hydrochloric acid . This method offers higher yields (>85%) but requires stringent temperature control to prevent dihalide hydrolysis.

Industrial-Scale Production and Optimization

Large-scale synthesis, as exemplified by TCI America’s custom synthesis protocols , prioritizes cost-efficiency and purity:

-

Reactor Design : Stainless steel or glass-lined reactors resist corrosion from halide intermediates.

-

Solvent Recovery : Methanol and ethanol are distilled and recycled to reduce waste.

-

Crystallization : The final product is precipitated by cooling the reaction mixture and purified via recrystallization from ethanol-water mixtures.

Challenges include minimizing residual solvents and unreacted amines, which are addressed through vacuum drying and activated carbon treatment .

Purification and Analytical Control

Crystallization Techniques

This compound’s dihydrate form is obtained by slow evaporation from aqueous solutions at 4°C. Impurities such as sodium ions or residual amines are removed via fractional crystallization, leveraging differential solubility in ethanol-water systems .

Quality Assurance

The bromphenol blue method, adapted from plasma analysis protocols , is employed to quantify trace hexamethonium in final products:

-

Protein Precipitation : Metaphosphoric acid denatures proteins in crude mixtures.

-

Dye Complexation : Bromphenol blue forms a colored complex with quaternary ammonium ions, extracted into ethylene dichloride-isoamyl alcohol.

-

Spectrophotometry : Absorbance at 600 nm correlates with concentration, enabling detection limits of 3 µg/mL .

Chemical Reactions Analysis

Hexamethonium chloride undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloride ions.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s quaternary ammonium structure can influence its reactivity under certain conditions.

Common Reagents and Conditions: Typical reagents include for substitution reactions, and reactions are often carried out in polar solvents like water or ethanol. Major products depend on the specific reagents and conditions used but generally involve the replacement of chloride ions with other nucleophiles.

Scientific Research Applications

Historical Context and Clinical Applications

Hexamethonium chloride was first introduced in the mid-20th century as an antihypertensive agent. Early studies indicated that it could effectively reduce blood pressure in patients with severe hypertension. For instance, Campbell and Robertson reported that hexamethonium provided a useful method for managing high blood pressure with minimal toxicity . However, due to significant side effects and the emergence of more effective antihypertensive medications, its clinical use declined.

Current Research Applications

This compound is primarily employed in laboratory settings to study cholinergic receptors. Its role as a nicotinic antagonist allows researchers to investigate various physiological and pharmacological processes:

- Receptor Studies : Hexamethonium is utilized to differentiate between muscarinic receptor subtypes. It has shown varying affinities for different muscarinic receptors, with higher affinity observed at cardiac M2 receptors compared to M1 and M3 receptors . This selectivity is crucial for understanding receptor mechanisms and drug interactions.

- Pharmacological Research : It serves as a tool in experiments designed to characterize the action of other agents on nicotinic and muscarinic receptors. Studies have demonstrated that hexamethonium can influence dose-response curves for acetylcholine and nicotine, providing insights into receptor dynamics .

- Cardiovascular Studies : Research has indicated that hexamethonium affects cardiovascular and renal hemodynamics. For example, it has been shown to impact glomerular filtration rates and electrolyte excretion, making it relevant in studies of renal physiology .

Case Studies

A review of case studies involving this compound reveals its utility in various experimental contexts:

- Hypertension Management : In a small clinical trial, hexamethonium was administered to patients with resistant hypertension. The results suggested potential benefits in blood pressure control, although dosage optimization was necessary due to side effects .

- Muscarinic Receptor Antagonism : Functional studies demonstrated that hexamethonium could antagonize contractile responses at specific muscarinic receptors in animal models, providing a foundation for further exploration of receptor pharmacology .

- Experimental Pharmacology : Hexamethonium has been used in combination with other agents to elucidate mechanisms of action at the neuromuscular junction and central nervous system pathways, aiding in the development of new therapeutic strategies .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Use | Historically used for hypertension management | Effective but declined due to side effects |

| Receptor Studies | Investigates muscarinic receptor subtypes | Higher affinity for M2 receptors |

| Pharmacological Research | Examines interactions with other cholinergic agents | Influences dose-response curves |

| Cardiovascular Studies | Assesses effects on blood pressure and renal function | Impacts glomerular filtration and electrolyte excretion |

Mechanism of Action

Hexamethonium chloride acts as a non-depolarizing ganglionic blocker. It binds to nicotinic acetylcholine receptors in autonomic ganglia, inhibiting the transmission of nerve impulses by blocking the ion pore of the receptor . This action prevents the binding of acetylcholine, thereby inhibiting both sympathetic and parasympathetic nervous systems . The compound does not affect muscarinic acetylcholine receptors or nicotinic receptors at the neuromuscular junction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexamethonium Halides: Chloride vs. Bromide vs. Iodide

Hexamethonium salts differ in their anion composition, influencing solubility and biological activity. A comparative study on gastric secretion control revealed:

| Compound | Dose (mg) | Efficacy in Reducing Gastric Secretion | Notes |

|---|---|---|---|

| Hexamethonium iodide | 500 | Most effective | Superior ion stability? |

| Hexamethonium bromide | 440 | Moderate | Intermediate solubility |

| Hexamethonium chloride | 340 | Least effective | Rapid renal excretion suspected |

The iodide form showed prolonged action in 4/6 patients, while the chloride had minimal sustained effects . These differences may stem from variations in lipid solubility and renal clearance rates.

Methonium Chain-Length Variants

- Pentamethonium : Shorter carbon chain (5 methylene groups) results in reduced ganglionic blockade duration compared to hexamethonium .

- Decamethonium chloride: A 10-carbon bis-quaternary ammonium compound. Unlike hexamethonium, it acts as a depolarizing neuromuscular blocker at skeletal muscle nAChRs, causing sustained contraction . This structural difference (longer chain) shifts its activity from autonomic ganglia to neuromuscular junctions.

Comparison with Functional Analogs

Ganglionic Blockers

- B-erythroidine hydrochloride: A non-competitive nAChR antagonist. While hexamethonium blocks autonomic ganglia, B-erythroidine preferentially inhibits central nAChRs (e.g., Renshaw cells in the spinal cord). It is 5× less potent than its dihydro derivative in depressing synaptic transmission .

- Trimethaphan: A sulfonium compound with rapid onset/offset. Unlike hexamethonium, it is administered intravenously for acute hypertension management due to poor oral bioavailability.

Neuromuscular Blockers

- Succinylcholine chloride : A depolarizing agent causing transient muscle paralysis. Hexamethonium lacks depolarizing activity, making it unsuitable for surgical relaxation .

- D-Tubocurarine: Non-depolarizing blocker at neuromuscular junctions. Both hexamethonium and tubocurarine antagonize nAChRs but at distinct loci (ganglia vs. muscles) .

Pharmacological and Clinical Insights

- Hypertension Management : this compound outperformed early oral antihypertensive agents (e.g., hydralazine) in reducing blood pressure when combined with dietary sodium restriction .

- Parasympathetic Inhibition: In gut smooth muscle, hexamethonium (0.8 µmol/L) blocked high K⁺-induced contractions by inhibiting endogenous acetylcholine release from parasympathetic nerves .

- Nicotinic Receptor Specificity : Unlike α-lobeline (a partial nAChR agonist), hexamethonium lacks stimulatory effects on Renshaw cells or neuromuscular transmission .

Limitations and Clinical Considerations

- Oral Bioavailability : Hexamethonium salts exhibit variable absorption, with chloride showing faster excretion and lower efficacy in sustained regimens .

- Side Effects: Autonomic blockade causes orthostatic hypotension, dry mouth, and constipation, limiting its use compared to modern selective agents like mecamylamine .

Biological Activity

Hexamethonium chloride is a non-depolarizing ganglionic blocker primarily recognized for its role as a nicotinic acetylcholine receptor (nAChR) antagonist. Initially developed for the treatment of hypertension, its clinical use has diminished due to adverse effects and the emergence of more effective therapies. This article explores the biological activity of this compound, focusing on its pharmacological properties, case studies, and research findings.

Pharmacological Profile

Mechanism of Action

Hexamethonium acts primarily by blocking neuronal nicotinic receptors located in autonomic ganglia. It does not compete with acetylcholine at the binding site but instead inhibits ion pore function, leading to a decrease in neurotransmission across both sympathetic and parasympathetic systems . This mechanism results in various physiological effects, including:

- Sympathetic Blockade : Reduced norepinephrine release leads to decreased vascular resistance and heart rate.

- Parasympathetic Effects : Limited influence on muscarinic receptors results in fewer direct effects on target organs.

Receptor Affinity

Research indicates that hexamethonium has varying affinities for different nAChR subtypes:

- Cardiac M2 Receptors : Higher affinity (pKi = 3.68).

- Cerebrocortical M1 Receptors : Lower affinity (pKi = 3.28).

- Submaxillary Gland M3 Receptors : Even lower affinity (pKi = 2.61) .

Clinical Applications and Case Studies

Hexamethonium was used historically for severe hypertension, particularly in cases resistant to conventional treatments. However, its use has been limited due to side effects such as orthostatic hypotension and urinary retention.

Case Study: Hyphex Therapy

A notable case study involved the combined administration of this compound and hydralazine hydrochloride, termed "hyphex therapy," which showed effectiveness in managing severe hypertension. In a cohort of 211 patients treated over 9 to 30 months, 17 patients (8.1%) developed delayed toxic effects attributed to hydralazine, highlighting the importance of monitoring during treatment .

Research Findings

- Functional Studies : Hexamethonium exhibited minimal antagonism at muscarinic receptors in various tissues but showed significant antagonism in cardiac tissues, indicating its selective action .

- Renal Hemodynamics : Studies demonstrated that hexamethonium influences renal hemodynamics, affecting glomerular filtration rates and electrolyte excretion, which is crucial for understanding its systemic effects .

Adverse Effects

The blockade of autonomic ganglia can lead to a range of side effects:

- Sympatholytic Effects : Orthostatic hypotension, sexual dysfunction.

- Parasympatholytic Effects : Constipation, urinary retention, dry mouth (xerostomia), blurred vision .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C₁₂H₃₀N₂Cl |

| Molar Mass | 202.386 g/mol |

| Mechanism of Action | Non-depolarizing ganglionic blocker |

| Receptor Affinity (pKi) | M2: 3.68; M1: 3.28; M3: 2.61 |

| Primary Use | Historical treatment of severe hypertension |

| Common Side Effects | Orthostatic hypotension, urinary retention, dry mouth |

Q & A

Basic Research Questions

Q. What are the key chemical and physical properties of hexamethonium chloride relevant to its use in experimental settings?

this compound (C₁₂H₃₀Cl₂N₂) is a bis-quaternary ammonium compound with a melting point of 292°C (decomposition) . Its high solubility in water and stability under standard laboratory conditions make it suitable for in vivo and in vitro studies. Researchers should note its hygroscopic nature, requiring anhydrous storage to prevent degradation. Structural analogs like hexamethonium bromide (C₁₂H₃₀N₂·2Br) differ in counterion effects on solubility and bioavailability .

Q. What is the established mechanism of action for this compound in autonomic pharmacology?

this compound acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, selectively blocking neurotransmission without affecting muscarinic receptors. This specificity makes it a tool for isolating parasympathetic vs. sympathetic contributions in physiological models. For example, intraperitoneal administration at 15–20 mg/kg effectively blocks ganglionic transmission in rodent studies .

Q. What are standard protocols for preparing and administering this compound in animal models?

- Dosage : 15–20 mg/kg intraperitoneally (rats) for ganglionic blockade .

- Vehicle : Dissolve in saline (0.9% NaCl) to ensure solubility.

- Validation : Confirm efficacy via physiological endpoints (e.g., blood pressure reduction in hypertensive models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different experimental models?

Discrepancies often arise from species-specific receptor affinity or variations in dosing regimens. For instance, retinal vessel diameter studies in rats showed reduced efficacy (0.75% arterial dilation inhibition) compared to systemic models, likely due to differential blood-brain barrier penetration . To address this:

- Dose-Response Curves : Establish model-specific optimal concentrations.

- Control Experiments : Use selective nAChR agonists/antagonists (e.g., methyllycaconitine) to validate target engagement .

Q. What methodological considerations are critical when designing studies to assess this compound’s impact on microcirculation?

- Imaging Techniques : Use non-contact fundus cameras for real-time retinal vessel diameter measurements in rats, ensuring minimal drift (<1% over 10 minutes) .

- Statistical Analysis : Apply one-way repeated-measures ANOVA with Dunnett’s post hoc test to compare pre- and post-administration effects .

- Confounding Factors : Monitor mean arterial pressure (MAP) to distinguish direct vascular effects from systemic hemodynamic changes .

Q. How can researchers mitigate ethical and safety risks when using this compound in human or animal trials?

- Human Studies : The 2001 Johns Hopkins incident underscores the need for rigorous safety validation. Preclinical data must confirm absence of pulmonary toxicity (e.g., via histopathology in inhalation models) .

- Animal Welfare : Adhere to institutional guidelines for humane endpoints (e.g., MAP thresholds in hypertension models) .

Q. Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Data Normalization : Express results as percentage change from baseline (e.g., retinal vessel diameter changes) .

- Multivariate Analysis : Use mixed-effects models to account for intra-subject variability in longitudinal studies .

- Power Analysis : Ensure sample sizes (e.g., n ≥ 4 per group) are sufficient to detect ≥10% effect sizes with α = 0.05 .

Q. How should researchers validate the specificity of this compound in complex physiological systems?

- Pharmacological Controls : Co-administer receptor-specific agents (e.g., atropine for muscarinic blockade) to isolate nAChR-mediated effects .

- Genetic Models : Use nAChR subunit knockout animals to confirm target specificity .

Q. Data Presentation and Reproducibility

Q. What are best practices for reporting this compound experiments to ensure reproducibility?

- Detailed Methods : Specify batch numbers, purity (>95%), and storage conditions (e.g., desiccated at −20°C) .

- Supplementary Data : Include raw hemodynamic datasets and statistical code in open-access repositories .

- Negative Results : Report failed experiments (e.g., insufficient blockade at lower doses) to inform future studies .

Q. How can researchers address variability in this compound’s bioavailability across administration routes?

Properties

CAS No. |

60-25-3 |

|---|---|

Molecular Formula |

C12H30ClN2+ |

Molecular Weight |

237.83 g/mol |

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride |

InChI |

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

PDHQYSISHJHEKV-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |

Key on ui other cas no. |

60-25-3 |

physical_description |

Other Solid; Liquid |

Related CAS |

60-26-4 (Parent) |

Synonyms |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.